molecular formula C11H21Cl2N3O2 B1382813 1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride CAS No. 1803586-67-5

1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride

Cat. No.: B1382813
CAS No.: 1803586-67-5
M. Wt: 298.21 g/mol
InChI Key: DNBLKGPBIDZBSA-UHFFFAOYSA-N
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Description

1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various fields.

Scientific Research Applications

1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride is widely used in scientific research due to its unique properties. It serves as a building block in the synthesis of various pharmaceuticals and biologically active compounds. Its applications include:

  • Chemistry: Used as an intermediate in organic synthesis.

  • Biology: Employed in the study of enzyme inhibitors and receptor ligands.

  • Medicine: Investigated for potential therapeutic uses in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride typically involves the reaction of 4-aminopiperidine with an appropriate acylating agent, followed by cyclization to form the pyrrolidin-2-one ring. The reaction conditions include the use of a strong base, such as triethylamine, and a suitable solvent, like dichloromethane, under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding amides or esters.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the amine or carbonyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like ammonia, amines, and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Amides, esters, and carboxylic acids.

  • Reduction: Amines, alcohols, and aldehydes.

  • Substitution: Substituted amides, esters, and ethers.

Mechanism of Action

The mechanism by which 1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride is unique in its structure and reactivity compared to similar compounds. Some similar compounds include:

  • 2-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride

  • 2-(4-Aminopiperidin-1-yl)ethanol

  • tert-Butyl 2-(4-aminopiperidin-1-yl)acetate

These compounds share the 4-aminopiperidine moiety but differ in their functional groups and overall structure, leading to different chemical properties and applications.

Properties

IUPAC Name

1-[2-(4-aminopiperidin-1-yl)acetyl]pyrrolidin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2.2ClH/c12-9-3-6-13(7-4-9)8-11(16)14-5-1-2-10(14)15;;/h9H,1-8,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBLKGPBIDZBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(=O)CN2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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